Terbutaline-d9

Vue d'ensemble

Description

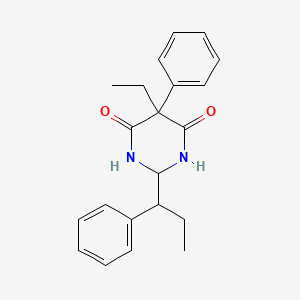

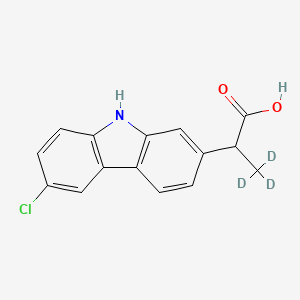

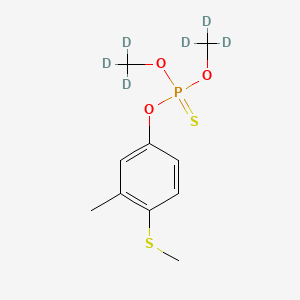

Terbutaline-d9 is the labelled analogue of Terbutaline . Terbutaline is a β-Adrenergic receptor agonist and could be used as a bronchodilator agent . It is a selective beta-2 adrenergic agonist used as a bronchodilator in asthmatic patients .

Synthesis Analysis

An unknown impurity at the level of 0.62% was observed during routine analysis of Terbutaline Sulfate drug substance. The impurity was isolated using preparative HPLC and the impurity was comprehensively characterized with the help of spectroscopic studies .Molecular Structure Analysis

Terbutaline-d9 is the deuterium labeled Terbutaline . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .Chemical Reactions Analysis

An unknown impurity at the level of 0.62% was observed during routine analysis of Terbutaline Sulfate drug substance. The impurity was isolated using preparative HPLC and the impurity was comprehensively characterized with the help of spectroscopic studies .Applications De Recherche Scientifique

Doping Control in Sports

Terbutaline-d9: is used as an internal standard for the enantioselective analysis of terbutaline in doping control . This application is crucial in sports medicine to distinguish between therapeutic use and potential abuse of terbutaline, which is a prohibited substance unless a Therapeutic Use Exemption (TUE) has been granted. The use of Terbutaline-d9 allows for accurate measurement of the drug’s enantiomers in urine, aiding in the enforcement of anti-doping regulations.

Pharmacokinetic Studies

The deuterated form of terbutaline, Terbutaline-d9 , is employed in clinical pharmacokinetic studies to understand the drug’s absorption, distribution, metabolism, and excretion (ADME) in humans . These studies can assess the impact of various factors such as routes of administration, disease states, and patient demographics on the pharmacokinetics of terbutaline.

Beta-2 Agonist Research

In the research of beta-2 agonists, Terbutaline-d9 serves as a reference compound to study the pharmacological effects of terbutaline on beta-2 receptors located in bronchial, vascular, and uterine smooth muscle . This research can lead to the development of new therapeutic agents for conditions like asthma and COPD.

Chronopharmacology

Terbutaline-d9: is used in chronopharmacological studies to investigate the timing of drug administration relative to biological rhythms . This research can optimize dosing schedules to enhance drug efficacy and minimize side effects, particularly in conditions like asthma where symptom severity can vary throughout the day.

Drug Interaction Studies

Researchers utilize Terbutaline-d9 to study potential drug interactions, such as the effect of co-administering theophylline with terbutaline . These studies help determine if dose adjustments are necessary when multiple drugs are prescribed together.

Disease State Pharmacokinetics

Terbutaline-d9: aids in the exploration of how different disease states, such as chronic kidney disease or pregnancy, affect the pharmacokinetics of terbutaline . This information is vital for tailoring medication regimens to individual patient needs and ensuring safe and effective treatment.

Mécanisme D'action

Target of Action

Terbutaline-d9, like its parent compound Terbutaline, is a selective beta-2 adrenergic receptor agonist . These receptors are primarily located in bronchial, vascular, and uterine smooth muscle . The activation of these receptors plays a crucial role in the management of bronchospasm associated with conditions such as asthma, bronchitis, emphysema, and chronic obstructive pulmonary disease .

Mode of Action

Terbutaline-d9 interacts with its targets, the beta-2 adrenergic receptors, by stimulating the production of cyclic adenosine-3′,5′-monophosphate (cAMP) . This increase in intracellular cAMP leads to a decrease in intracellular calcium . The decrease in calcium activates protein kinase A, inactivates myosin light-chain kinase, activates myosin light-chain phosphatase, and finally results in the relaxation of smooth muscle in the bronchiole .

Biochemical Pathways

Pharmacokinetics

The pharmacokinetic properties of Terbutaline-d9 are expected to be similar to those of Terbutaline. Terbutaline is metabolized and excreted as the sulfate conjugate, with no active metabolites being formed . The primary route of excretion in chronic kidney disease patients is reported to be nonrenal . In pregnant women, the plasma concentration of terbutaline is lowered and clearance is increased .

Result of Action

The molecular and cellular effects of Terbutaline-d9’s action primarily involve the relaxation of bronchial and uterine smooth muscle . This results in bronchodilation, which improves airflow in conditions such as asthma and chronic obstructive pulmonary disease . In addition, Terbutaline-d9 has been shown to elicit neurochemical changes indicative of neuronal injury and reactive gliosis when administered on postnatal days .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Terbutaline-d9. For instance, the Predicted Environmental Concentration (PEC) / Predicted No Effect Concentration (PNEC) ratio is 3.1 x10-5, which means that the use of terbutaline is predicted to present insignificant risk to the environment . .

Safety and Hazards

Propriétés

IUPAC Name |

5-[2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-1-hydroxyethyl]benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3/c1-12(2,3)13-7-11(16)8-4-9(14)6-10(15)5-8/h4-6,11,13-16H,7H2,1-3H3/i1D3,2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWTYSIMOBUGWOL-GQALSZNTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=CC(=CC(=C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(C1=CC(=CC(=C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80662201 | |

| Record name | 5-(1-Hydroxy-2-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]amino}ethyl)benzene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Terbutaline-d9 | |

CAS RN |

1189658-09-0 | |

| Record name | 5-(1-Hydroxy-2-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]amino}ethyl)benzene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-6,7,8,9-tetrahydro-3H-naphtho[1,2-d]imidazole](/img/structure/B563009.png)